molecular formula C₂₈H₃₄F₃N₃O₇S B023484 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid CAS No. 133310-09-5

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid

Cat. No. B023484
CAS RN: 133310-09-5
M. Wt: 613.6 g/mol
InChI Key: FPAXYGQWHAIDFV-GAYSTUHSSA-N
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Description

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C₂₈H₃₄F₃N₃O₇S and its molecular weight is 613.6 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Neuropharmacology

7-Hydroxyfluphenazine glucuronide is a metabolite of fluphenazine, a phenothiazine antipsychotic used in the treatment of schizophrenia. In neuropharmacology, this compound has been studied for its affinity to dopamine receptors in the brain. Although it has a lower affinity for D1 and D2 receptors compared to fluphenazine, it still retains some activity, which suggests it could contribute to the pharmacological effects of the parent drug in the central nervous system .

Psychopharmacology

The distribution and metabolism of 7-Hydroxyfluphenazine glucuronide in various brain regions and other tissues have been examined to understand its role in the treatment of psychotic illnesses. Studies have shown that while fluphenazine and its metabolites are present at higher levels in tissues than in plasma, the metabolites are not likely to contribute significantly to the drug’s pharmacologic responses .

Drug Metabolism

Research into the metabolism of fluphenazine has identified 7-Hydroxyfluphenazine glucuronide as a phase-II metabolite. This compound is formed through the conjugation of glucuronic acid with the aromatic hydroxyl group of 7-hydroxyfluphenazine. Understanding the metabolism pathways of antipsychotic drugs can help in developing better therapeutic strategies and managing side effects .

Toxicology

In toxicological studies, the presence of 7-Hydroxyfluphenazine glucuronide in tissues such as the liver and kidney is important for assessing the drug’s safety profile. The compound’s distribution in these organs can provide insights into potential toxicity and the body’s ability to clear the metabolite .

Pharmacokinetics

Pharmacokinetic research focuses on the absorption, distribution, metabolism, and excretion (ADME) of drugs. 7-Hydroxyfluphenazine glucuronide’s presence in rat bile suggests its excretion via the biliary route, which is crucial for understanding the elimination half-life and dosage optimization of fluphenazine .

Clinical Pharmacology

In clinical pharmacology, monitoring plasma levels of fluphenazine and its metabolites can be essential for dose adjustment and therapeutic drug monitoring. The relative “activity factor” of 7-Hydroxyfluphenazine glucuronide in the brain indicates that monitoring plasma levels of fluphenazine alone may be sufficient for clinical purposes .

Pharmacodynamics

The pharmacodynamic properties of 7-Hydroxyfluphenazine glucuronide, such as its interaction with neurotransmitter systems, are studied to determine the compound’s contribution to the therapeutic and side effects of fluphenazine. Its lower affinity for dopamine receptors compared to the parent drug is a key focus area .

Chemical Analysis

Analytical methods such as radioimmunoassays and high-performance liquid chromatography (HPLC) are used to detect and quantify 7-Hydroxyfluphenazine glucuronide in biological samples. These techniques are vital for research and clinical diagnostics to monitor drug levels and metabolites .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34F3N3O7S/c29-28(30,31)17-6-7-21-19(16-17)34(18-4-1-2-5-20(18)42-21)9-3-8-32-10-12-33(13-11-32)14-15-40-27-24(37)22(35)23(36)25(41-27)26(38)39/h1-2,4-7,16,22-25,27,35-37H,3,8-15H2,(H,38,39)/t22-,23-,24+,25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAXYGQWHAIDFV-GAYSTUHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34F3N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928074
Record name 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid

CAS RN

133310-09-5
Record name 7-Hydroxyfluphenazine glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How is 7-hydroxyfluphenazine glucuronide formed?

A1: 7-Hydroxyfluphenazine glucuronide is formed through the glucuronidation of 7-hydroxyfluphenazine, a metabolite of fluphenazine. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), enzymes present in the liver. The study demonstrated that incubation of 7-hydroxyfluphenazine with a rabbit hepatic microsomal immobilized enzyme system resulted in a high yield (60%) of 7-hydroxy-β-D-O-glucuronyl-fluphenazine [].

Q2: What is the significance of characterizing the structure of 7-hydroxyfluphenazine glucuronide?

A2: Understanding the structure of drug metabolites like 7-hydroxyfluphenazine glucuronide is crucial for several reasons. It helps in:

  • Confirming metabolic pathways: Identifying the specific site of glucuronidation on 7-hydroxyfluphenazine helps researchers understand the metabolic pathways of fluphenazine. This study confirmed that conjugation occurred solely at the phenolic ether group and not at the primary alcohol or tertiary amines [].

Q3: What analytical techniques were used to determine the structure of 7-hydroxyfluphenazine glucuronide?

A3: The structure of 7-hydroxyfluphenazine glucuronide was elucidated using a combination of powerful analytical techniques including:

  • Mass Spectrometry: Fast atom bombardment (FAB), daughter ion analysis, electron impact, and chemical ionization were employed to determine the molecule's mass and fragmentation patterns [].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR were used to analyze the proton and carbon environments within the molecule, providing detailed structural information [].

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